2,3-dihydro-1H-indene-1,6-diamine
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Overview
Description
2,3-Dihydro-1H-indene-1,6-diamine is an organic compound with the molecular formula C9H12N2 It is a derivative of indene, a bicyclic hydrocarbon, and contains two amine groups attached to the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indene-1,6-diamine can be achieved through several methods. One common approach involves the reduction of indene derivatives. For example, the reduction of 1,6-dinitroindene using hydrogen gas in the presence of a palladium catalyst can yield this compound . Another method involves the cyclization of appropriate precursors under acidic conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. These processes use high-pressure hydrogen gas and metal catalysts such as palladium or platinum to reduce nitro or nitrile precursors to the desired diamine compound .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-indene-1,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with palladium or platinum catalysts is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Imines or nitriles.
Reduction: Saturated amines.
Substitution: Various alkylated or acylated derivatives.
Scientific Research Applications
2,3-Dihydro-1H-indene-1,6-diamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-dihydro-1H-indene-1,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indane: A hydrocarbon with a similar bicyclic structure but lacking amine groups.
1,3-Indandione: A compound with a similar core structure but different functional groups.
2-Aminoindane: An indane derivative with an amino group at a different position.
Uniqueness
2,3-Dihydro-1H-indene-1,6-diamine is unique due to the presence of two amine groups at specific positions on the indene ring. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other indene derivatives .
Properties
IUPAC Name |
2,3-dihydro-1H-indene-1,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-7-3-1-6-2-4-9(11)8(6)5-7/h1,3,5,9H,2,4,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYOXBKDMGPKLBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1N)C=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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